molecular formula C5H4Br2N2 B8695076 2-Bromo-4-(bromomethyl)pyrimidine

2-Bromo-4-(bromomethyl)pyrimidine

Cat. No. B8695076
M. Wt: 251.91 g/mol
InChI Key: YNSHBNUIRMCLES-UHFFFAOYSA-N
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Patent
US08691821B2

Procedure details

Prepared according to the same procedure as 2-bromo-4-(bromomethyl)pyrimidine, starting with 4-chloro-2-methylpyrimidine. 1H NMR (500 MHz, DMSO-d6) δ 8.83 (d, J=5.5 Hz, 1H), 7.69 (d, J=5.5 Hz, 1H), 4.68 (s, 2H), Mass spec.: 208.9 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]C1N=C(CBr)C=CN=1.[Cl:10][C:11]1[CH:16]=[CH:15][N:14]=[C:13]([CH3:17])[N:12]=1>>[Br:1][CH2:17][C:13]1[N:12]=[C:11]([Cl:10])[CH:16]=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC(=N1)CBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
BrCC1=NC=CC(=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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